molecular formula C12H24N2S B13333069 Undec-10-en-1-yl carbamimidothioate

Undec-10-en-1-yl carbamimidothioate

Cat. No.: B13333069
M. Wt: 228.40 g/mol
InChI Key: OEXJBTRYLHGHNY-UHFFFAOYSA-N
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Description

Undec-10-en-1-yl carbamimidothioate is an organic compound characterized by the presence of an undec-10-en-1-yl group attached to a carbamimidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undec-10-en-1-yl carbamimidothioate typically involves the reaction of undec-10-en-1-ol with thiocarbamoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Undec-10-en-1-yl carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbamimidothioate moiety to corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamimidothioate group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols can react with the carbamimidothioate group under mild conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Undec-10-en-1-yl carbamimidothioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of undec-10-en-1-yl carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Undec-10-enoic acid: A related compound with a similar undec-10-en-1-yl group but different functional groups.

    Undec-10-enal: Another similar compound with an aldehyde group instead of a carbamimidothioate moiety.

Uniqueness

Undec-10-en-1-yl carbamimidothioate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C12H24N2S

Molecular Weight

228.40 g/mol

IUPAC Name

undec-10-enyl carbamimidothioate

InChI

InChI=1S/C12H24N2S/c1-2-3-4-5-6-7-8-9-10-11-15-12(13)14/h2H,1,3-11H2,(H3,13,14)

InChI Key

OEXJBTRYLHGHNY-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCSC(=N)N

Origin of Product

United States

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